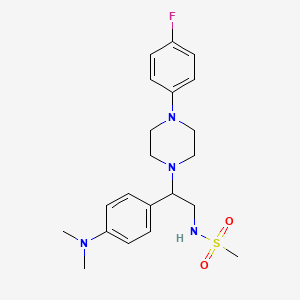

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

説明

BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN4O2S/c1-24(2)19-8-4-17(5-9-19)21(16-23-29(3,27)28)26-14-12-25(13-15-26)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYVFILGYKEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including its mechanisms of action, affinity for various receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine moiety substituted with both dimethylamino and fluorophenyl groups. Its empirical formula is C23H30F2N4O2S, and it has a molecular weight of approximately 466.58 g/mol. The presence of these functional groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide may exhibit their biological effects through several mechanisms:

- Monoamine Transporter Interaction : Studies have shown that related compounds can act as substrates or inhibitors for monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. For instance, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) was noted for its high uptake in human serotonin transporter (hSERT) expressing cells, indicating similar potential for N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide .

- Dopamine Receptor Affinity : Analogous compounds have shown high affinity for dopamine D3 receptors compared to D2 receptors, suggesting that N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide may also preferentially interact with specific dopamine receptor subtypes .

Biological Activity Data

A summary of biological activity data is presented below:

Case Studies and Research Findings

- Fluorescent Substrate Development : A study focused on developing fluorescent substrates for hSERT highlighted the utility of compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide in real-time monitoring of serotonin transport. The compound exhibited superior fluorescence uptake compared to other analogs .

- Dopamine Receptor Selectivity : Another significant finding revealed that a related piperazine derivative demonstrated a marked selectivity for the D3 receptor over the D2 receptor, suggesting potential therapeutic implications for disorders involving dopaminergic dysregulation .

- Potential Therapeutic Applications : Given its interaction with serotonin and dopamine systems, this compound could have implications in treating mood disorders, anxiety, and possibly neurodegenerative diseases where monoamine dysregulation is a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。